3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile
Description
Properties
CAS No. |
1003712-21-7 |
|---|---|
Molecular Formula |
C8H4ClF3N2 |
Molecular Weight |
220.58 g/mol |
IUPAC Name |
3-amino-2-chloro-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-4(3-13)1-2-5(7(6)14)8(10,11)12/h1-2H,14H2 |
InChI Key |
SZKKVAJTDDYKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nitration of Chlorinated Trifluoromethylbenzene Derivatives
The foundational step involves introducing a nitro group at the meta position relative to the trifluoromethyl group. Patent CN102952039A demonstrates the nitration of m-chlorobenzotrifluoride using a nitric acid/sulfuric acid system, yielding 5-chloro-2-nitrobenzotrifluoride. Adapting this approach, 2-chloro-4-(trifluoromethyl)benzene could undergo nitration at position 3, directed by the electron-withdrawing trifluoromethyl group.
Reaction Conditions :
Reduction of Nitro to Amino Group
The nitro intermediate is reduced to an aniline derivative. Patent employs Raney nickel catalytic hydrogenation for converting 5-chloro-2-nitrobenzotrifluoride to 4-chloro-2-trifluoromethylaniline. For the target compound, hydrogenation of 3-nitro-2-chloro-4-(trifluoromethyl)benzonitrile would require palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) under H₂ pressure.
Optimization Insights :
Cyanation via Sandmeyer Reaction
Introducing the nitrile group necessitates a cyanation step. Patent utilizes cuprous cyanide (CuCN) with hexadecyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst. For 3-amino-2-chloro-4-(trifluoromethyl)aniline, a diazotization reaction with NaNO₂/HBr, followed by treatment with CuCN, would yield the target compound.
Critical Parameters :
Chlorination of 3-Amino-4-(trifluoromethyl)benzonitrile
Directed Ortho-Chlorination
The amino group’s activating nature facilitates electrophilic substitution at the ortho position. Patent WO2016051423A2 highlights thiophosgene-free methods for introducing electrophilic groups. Chlorination of 3-amino-4-(trifluoromethyl)benzonitrile using sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 25°C could selectively yield the 2-chloro derivative.
Regioselectivity Considerations :
Purification Challenges
Chlorination often generates di- or tri-chlorinated byproducts. Patent CN115181043B emphasizes column chromatography (silica gel, hexane/ethyl acetate) for isolating mono-chlorinated products. Purity ≥95% is achievable with iterative recrystallization in n-heptane.
Cyanation of 3-Amino-2-chloro-4-(trifluoromethyl)bromobenzene
Bromine-to-Cyanide Substitution
A halogen exchange reaction replaces bromine at position 1 with a nitrile group. Patent details bromination using CuBr/HBr/NaNO₂, followed by cyanation with CuCN/CTAB. For 3-amino-2-chloro-4-(trifluoromethyl)bromobenzene, Rosenmund-von Braun conditions (CuCN, DMF, 120°C) would facilitate substitution.
Key Variables :
Impurity Profiling
Byproducts such as des-cyano analogs or over-chlorinated species may arise. Patent identifies thiourea derivatives as common impurities (≤3%), necessitating HPLC-guided purification (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Nitration-Reduction | Nitration, H₂ reduction | 70 | 92 | Moderate |
| Directed Chlorination | SO₂Cl₂, FeCl₃ | 65 | 89 | Low |
| Halogen Exchange | CuCN, DMF reflux | 75 | 95 | High |
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
The trifluoromethyl group’s strong electron-withdrawing effect complicates nitration and chlorination. Mixed acid systems (HNO₃/H₂SO₄) enhance meta-directing but require strict temperature control. Microwave-assisted reactions (unviable per) are discouraged due to scalability issues.
Functional Group Compatibility
The amino group’s susceptibility to oxidation necessitates protective strategies. Acetylation (acetic anhydride/pyridine) before nitration or chlorination prevents undesired side reactions.
Scalability and Environmental Impact
Thiophosgene-free routes (e.g., TCDI in) reduce toxic waste. Continuous-flow systems, as hinted in, improve reproducibility for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzonitriles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares 3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile with four analogous compounds:
*Estimated based on analogous compounds.
Key Differences and Implications
Electronic Effects
- Trifluoromethyl (CF₃) vs. Fluoro (F) : The CF₃ group in the target compound is a stronger electron-withdrawing group than F, increasing the compound’s electrophilicity and stability under acidic conditions .
- Amino (NH₂) Position: In 4-Amino-2-(trifluoromethyl)benzonitrile, the para-positioned NH₂ creates resonance effects that differ from the meta-positioned NH₂ in the target compound, altering reactivity in substitution reactions .
Steric and Solubility Properties
- Methoxy (OCH₃) vs. Trifluoromethyl (CF₃): The OCH₃ group in 2-Amino-4-chloro-5-methoxybenzonitrile enhances solubility in polar solvents compared to the hydrophobic CF₃ group in the target compound .
- Methyl (CH₃) vs. Amino (NH₂): The CH₃ group in 2-Chloro-4-fluoro-3-methylbenzonitrile reduces steric hindrance compared to NH₂, facilitating nucleophilic aromatic substitution .
Pharmacological Relevance
- 4-Amino-2-(trifluoromethyl)benzonitrile is monitored as an impurity in bicalutamide (an anticancer drug) at ≤0.1%, highlighting the importance of positional isomer purity in pharmaceuticals .
- The target compound’s NH₂ group at position 3 may enhance hydrogen-bonding interactions with biological targets, a property leveraged in drug design for kinase inhibitors or GPCR modulators .
Biological Activity
3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a chloro substituent, and a trifluoromethyl group. These characteristics contribute to its biological activity, particularly in the realms of antitumor and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 223.58 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, particularly against leukemia and breast cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated potential antimicrobial effects, which are significant for developing new therapeutic agents.
Antitumor Activity
A study evaluating the cytotoxic effects of similar compounds revealed that those containing trifluoromethyl groups exhibited enhanced potency against various cancer cell lines. For instance, compounds with structural similarities showed IC50 values in the micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.63 | Induction of apoptosis |
| Similar Derivative | U-937 | 12.34 | Inhibition of proliferation |
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular functions.
Case Studies
- In Vivo Toxicity Studies : Research conducted on related compounds indicated an approximate LD50 value of 100 mg/kg for similar amino-substituted benzonitriles when administered intraperitoneally in mice. These studies are crucial for assessing the safety profile of new therapeutic candidates.
- Mechanistic Studies : Flow cytometry assays have shown that compounds like this compound induce apoptosis in cancer cells through pathways involving caspase activation and p53 expression modulation.
Q & A
Q. How should researchers interpret variability in biological activity data for analogs of this compound?
- Answer : Structural analogs (e.g., 4-Amino-2-(trifluoromethyl)benzonitrile vs. 3-Fluoro-4-trifluoromethylbenzonitrile) exhibit differing bioactivity due to halogen positioning. Use 3D-QSAR models to correlate substituent patterns with receptor binding. Validate with in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) to resolve activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
